6-Chloro-9-(1-phenylethyl)purine
Description
6-Chloro-9-(1-phenylethyl)purine is a synthetic purine derivative characterized by a chlorine substituent at position 6 and a 1-phenylethyl group at position 9 of the purine ring. The 1-phenylethyl moiety introduces steric bulk and hydrophobicity, which can influence its reactivity, solubility, and interactions with biological targets. This compound serves as a versatile intermediate for further functionalization, particularly at the C6 position, due to the chloro group’s susceptibility to nucleophilic substitution .
Properties
IUPAC Name |
6-chloro-9-(1-phenylethyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-9(10-5-3-2-4-6-10)18-8-17-11-12(14)15-7-16-13(11)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFDZVGPYVRMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296180 | |
| Record name | 9H-Purine,6-chloro-9-[(1R)-1-phenylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112089-30-2 | |
| Record name | 9H-Purine,6-chloro-9-[(1R)-1-phenylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 6-Chloro-9-(1-phenylethyl)purine with key analogs, focusing on substituent effects, synthetic routes, and biological activities:
Table 1: Structural and Functional Comparison of 6-Chloro-9-Substituted Purines
*Calculated based on molecular formulas.
Key Observations :
Substituent Effects on Reactivity: Electron-Withdrawing Groups: Derivatives like 6-Chloro-9-(2-nitrobenzenesulfonyl)purine exhibit enhanced reactivity at C6 due to the sulfonyl group’s electron-withdrawing nature, facilitating nucleophilic substitutions. In contrast, the 1-phenylethyl group (electron-neutral) may slow C6 reactivity but improve membrane permeability due to hydrophobicity. Sugar Moieties: Ribofuranosyl derivatives (e.g., ) demonstrate high solubility and serve as substrates for enzymatic processing, critical for nucleoside-based drug design.
Biological Activity: Cholinesterase Inhibition: Mannosylpurine derivatives (e.g., 6-chloro-9-(tetra-O-benzyl-α-D-mannopyranosyl)purine) show potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The phenylethyl analog’s aromaticity may similarly target hydrophobic enzyme pockets. Antisenescence Activity: Tetrahydrofuran-substituted purines (e.g., ) exhibit activity comparable to benzylaminopurine (BAP), suggesting that bulky N9 substituents enhance plant hormone-like effects.
Synthetic Flexibility: Cross-Coupling Reactions: Pd-mediated couplings (e.g., ) enable diverse C6 modifications (alkyl, aryl, cyclopropyl) in ribosylated purines, highlighting the chloro group’s versatility.
Preparation Methods
Alkylation of Purine Precursors
The foundational approach to synthesizing 6-Chloro-9-(1-phenylethyl)purine involves alkylation at the N9 position of 6-chloropurine. This method leverages the nucleophilic character of the purine’s nitrogen atoms, with the 1-phenylethyl group introduced via reaction with 1-phenylethyl bromide or chloride.
Reaction Conditions :
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Base : Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the purine’s N9 position, enhancing nucleophilicity.
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Temperature : Reactions typically proceed at 0°C to room temperature over 15–40 hours, with lower temperatures minimizing side reactions.
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Solvent : DMF or acetonitrile (MeCN) are preferred for their ability to dissolve both polar and non-polar reactants.
Yield Optimization :
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Substituting NaH with tetrabutylammonium hydrogensulfate (TBAHS) under phase transfer conditions improves yields to 65–70% by enhancing interfacial reactivity.
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Excess 1-phenylethyl bromide (1.5 equivalents) drives the reaction to completion, though higher equivalents risk di-alkylation byproducts.
Challenges :
Aromatic Substitution at C6
The chloro group at C6 permits further functionalization via nucleophilic aromatic substitution (SNAr), though this is less common in the final synthesis of this compound.
Mechanistic Insights :
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Electron-withdrawing groups (e.g., nitro or sulfonyl) adjacent to the chloro group accelerate SNAr by stabilizing the Meisenheimer intermediate.
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Ammonia or amine nucleophiles require elevated temperatures (60–80°C) in ethanol or water.
Table 1: Comparative Yields for SNAr Reactions
| Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NH3 | H2O | 80 | 45 |
| CH3NH2 | EtOH | 60 | 53 |
| PhNH2 | DMF | 100 | 32 |
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Pd-catalyzed cross-coupling enables the introduction of aryl groups at C6, though this method is more frequently applied to precursors before N9 alkylation.
Catalyst Systems :
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Pd(PPh3)4 : Provides robust activity for coupling 6-chloropurine with phenylboronic acids, yielding biaryl derivatives in >70% yield under refluxing toluene.
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Ligand Effects : Bulky phosphine ligands (e.g., SPhos) suppress homo-coupling byproducts.
Reaction Parameters :
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Base : K2CO3 or Cs2CO3 in aqueous/organic biphasic systems (e.g., toluene/H2O).
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Temperature : Reflux (110°C) for 12–18 hours ensures complete conversion.
Limitations :
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Sensitivity to oxygen necessitates inert atmosphere conditions.
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Halogenated solvents (e.g., DCM) are avoided due to Pd leaching.
Cyclization Approaches
Imidazole Ring Construction
Cyclization of imine intermediates offers an alternative route to the purine scaffold, though this method is less direct.
Key Steps :
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Imine Formation : Reaction of triethyl orthoate with amine intermediates in MeCN under reflux yields imidazole precursors.
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Ring Closure : Treatment with acetic anhydride and triethyl orthoformate at 120°C induces cyclization, forming the purine core.
Yield Considerations :
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Lowering the reaction temperature from 35°C to 15°C increases yield by 20% due to reduced decomposition.
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Flash column chromatography (silica gel, hexane/EtOAc) achieves >95% purity.
Purification and Characterization
Chromatographic Techniques
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-9-(1-phenylethyl)purine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic displacement of chloro groups in purine precursors. For example, 6-chloro-9-(β-D-ribofuranosyl)purine reacts with amines or alkylating agents under controlled conditions. Key steps include:
- Use of Pd(Ph₃)₄-catalyzed Suzuki coupling for aryl substitutions (e.g., with phenylboronic acid derivatives) .
- Temperature-sensitive reactions (e.g., reflux in toluene for 12 hours) to achieve >70% yield in coupling reactions .
Q. How is this compound characterized, and what analytical techniques are essential?
- Techniques :
- NMR Spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for methyl/ethyl groups at N9) .
- Mass Spectrometry : Validates molecular weight (e.g., 299.64 g/mol for derivatives with trifluoromethyl groups) .
- HPLC-PDA : Ensures >98% purity post-synthesis .
- Data Interpretation : Compare spectral data with PubChem references (e.g., InChI Key: VOPWYDLUZFPJNL-UHFFFAOYSA-N for structural validation) .
Q. What are the primary biochemical applications of this compound in enzyme studies?
- Applications :
- Phosphodiesterase (PDE) Inhibition : Acts as a competitive inhibitor for PDE2 (IC₅₀: 10.2 mM) and PDE4 (IC₅₀: 1.4 mM) in Jurkat and K562 cell lines .
- Purine Metabolism Studies : Used to probe adenosine deaminase (ADA) activity via chloro-to-amine substitutions .
- Experimental Design : Use kinetic assays (e.g., UV-spectrophotometry) to monitor hydrolysis rates, which are rapid for derivatives like 6-chloro-9-(1-ethoxyethyl)purine .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl or benzyl groups) alter biological activity?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Trifluoromethyl groups enhance membrane permeability, improving IC₅₀ values in PDE inhibition by 2–3 fold compared to non-fluorinated analogs .
- Substitution at N9 : 1-Phenylethyl groups increase steric hindrance, reducing off-target binding in kinase assays .
Q. How can researchers resolve contradictions in enzyme inhibition data across studies?
- Case Study : Discrepancies in PDE2 inhibition (IC₅₀: 10.2 mM vs. 25 µM in Jurkat cells) may arise from:
- Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or co-solvents (DMSO concentration ≤0.1%) .
- Cell Line Variability : Jurkat (lymphocytic) vs. K562 (myelogenous) cells exhibit distinct PDE isoform expression .
- Resolution : Standardize assays using recombinant PDE isozymes and validate with positive controls (e.g., IBMX for PDE4) .
Q. What are the solvolysis mechanisms and stability profiles of this compound under physiological conditions?
- Mechanistic Insights :
- Hydrolysis : The 6-chloro group undergoes rapid alkaline hydrolysis via SN1 pathways, forming 6-hydroxy intermediates .
- Half-Life : At pH 7.4 and 37°C, t₁/₂ = 2.3 hours, requiring storage at -20°C in anhydrous DMSO .
Q. How can computational modeling guide the design of this compound derivatives?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
